molecular formula C16H20Sn B090928 Dibenzyl(dimethyl)stannane CAS No. 17841-75-7

Dibenzyl(dimethyl)stannane

Cat. No.: B090928
CAS No.: 17841-75-7
M. Wt: 331 g/mol
InChI Key: SBPVNOJMOXZFTL-UHFFFAOYSA-N
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Description

Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog with significant anticancer properties. It is structurally similar to cytarabine but contains a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances its stability and efficacy against various types of cancer, particularly solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiarabine is synthesized through a multi-step process starting from cytosine. The key steps involve the introduction of the thioarabinofuranosyl moiety. The synthesis typically involves:

    Glycosylation: The reaction of cytosine with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods: Industrial production of thiarabine follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of continuous flow reactors: For efficient and scalable synthesis.

    Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Thiarabine undergoes various chemical reactions, including:

    Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiarabine to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can modify the cytosine base or the sugar moiety.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Thiol derivatives.

    Substitution products: Modified nucleosides with altered bases or sugar moieties.

Scientific Research Applications

Thiarabine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.

    Biology: Investigated for its effects on DNA synthesis and repair mechanisms.

    Medicine: Primarily researched for its anticancer properties.

    Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.

Comparison with Similar Compounds

  • Cytarabine
  • Gemcitabine
  • Clofarabine

Thiarabine’s unique properties, such as its enhanced stability and efficacy, make it a promising candidate for further research and development in cancer therapy.

Properties

CAS No.

17841-75-7

Molecular Formula

C16H20Sn

Molecular Weight

331 g/mol

IUPAC Name

dibenzyl(dimethyl)stannane

InChI

InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3;

InChI Key

SBPVNOJMOXZFTL-UHFFFAOYSA-N

SMILES

C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2

17841-75-7

Synonyms

dibenzyl-dimethyl-stannane

Origin of Product

United States

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